molecular formula C22H22N2O3 B3054509 3-[3-(2-carboxyethyl)phenyl]propanoic Acid CAS No. 6082-86-6

3-[3-(2-carboxyethyl)phenyl]propanoic Acid

Cat. No.: B3054509
CAS No.: 6082-86-6
M. Wt: 362.4 g/mol
InChI Key: OHCOWJJHQSHXEI-UHFFFAOYSA-N
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Description

3-[3-(2-Carboxyethyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenylpropanoic acid, characterized by the presence of a carboxyethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-carboxyethyl)phenyl]propanoic acid typically involves the reaction of a suitable phenylpropanoic acid derivative with a carboxyethylating agent. One common method is the Friedel-Crafts acylation reaction, where the phenylpropanoic acid is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(2-carboxyethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[3-(2-carboxyethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(2-carboxyethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The carboxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Phenylpropanoic acid: Lacks the carboxyethyl group, resulting in different chemical properties and reactivity.

    Hydrocinnamic acid: Another derivative of phenylpropanoic acid with a hydroxyl group instead of a carboxyethyl group.

Uniqueness: 3-[3-(2-carboxyethyl)phenyl]propanoic acid is unique due to the presence of the carboxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-5-21(25)23-18-9-11-19(12-10-18)24-22(26)15-27-20-13-8-16-6-3-4-7-17(16)14-20/h3-4,6-14H,2,5,15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCOWJJHQSHXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362291
Record name STK391270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-86-6
Record name STK391270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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